Ethylene glycol diacrylate

Description

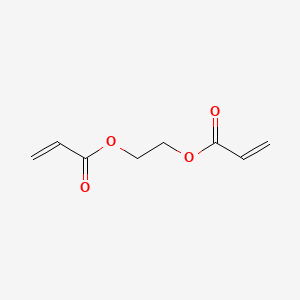

Structure

3D Structure

Properties

IUPAC Name |

2-prop-2-enoyloxyethyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O4/c1-3-7(9)11-5-6-12-8(10)4-2/h3-4H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUDUQBURMYMBIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCCOC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28158-16-9, 57636-10-9, 26570-48-9 | |

| Record name | Ethylene glycol diacrylate homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28158-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Polyethylene glycol diacrylate homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57636-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Polyethylene glycol diacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26570-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9044615 | |

| Record name | Ethylene acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2274-11-5, 26570-48-9 | |

| Record name | Ethylene acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2274-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylene glycol diacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002274115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylene diacrylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24160 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 1,1'-(1,2-ethanediyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylene acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-ethanediyl diacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.171 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(1-oxo-2-propen-1-yl)-ω-[(1-oxo-2-propen-1-yl)oxy] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.850 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLENE GLYCOL DIACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42Q902RIYE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ethylene Glycol Diacrylate: A Technical Guide for Researchers and Drug Development Professionals

CAS Number: 2274-11-5

Ethylene (B1197577) glycol diacrylate (EGDA) is a difunctional monomer that serves as a critical crosslinking agent in the synthesis of polymers. Its ability to form stable, three-dimensional networks upon polymerization has made it an invaluable component in the development of advanced materials for the biomedical field. This technical guide provides an in-depth overview of the properties, applications, and experimental considerations of EGDA for researchers, scientists, and professionals in drug development.

Core Properties of Ethylene Glycol Diacrylate

This compound is a clear, colorless to slightly yellow liquid. A comprehensive summary of its chemical and physical properties is provided below, offering a foundational understanding of its behavior in various experimental settings.

Chemical and Physical Data

| Property | Value | Reference |

| CAS Number | 2274-11-5 | [1][2][3] |

| Molecular Formula | C₈H₁₀O₄ | [2][3] |

| Molecular Weight | 170.16 g/mol | [1][2][3] |

| Density | 1.094 g/mL at 25 °C | [1] |

| Boiling Point | 66-68 °C at 2 mmHg | [1] |

| Refractive Index (n20/D) | 1.453 | [1][2] |

| Flash Point | 101 °C (213.8 °F) - closed cup | [1] |

| Storage Temperature | 2-8°C | [1] |

| Synonyms | Ethylene diacrylate, Ethylene glycol dipropenoate | [1][3] |

Toxicological and Safety Profile

Understanding the toxicological profile of this compound is paramount for ensuring laboratory safety. It is classified as a substance with notable acute toxicity and is a skin and eye irritant. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be utilized when handling this chemical.

| Hazard Classification | Description | Reference |

| Acute Toxicity, Oral (Category 3) | Toxic if swallowed. | [1][4] |

| Acute Toxicity, Dermal (Category 4) | Harmful in contact with skin. | [1] |

| Acute Toxicity, Inhalation (Category 4) | Harmful if inhaled. | [1] |

| Skin Irritation (Category 2) | Causes skin irritation. | [4] |

| Eye Irritation (Category 2) | Causes serious eye irritation. | [1] |

| Specific target organ toxicity — Single exposure (Category 3) | May cause respiratory irritation. | [1] |

| Hazardous to the aquatic environment, long-term hazard | Toxic to aquatic life with long lasting effects. | [1] |

| Signal Word | Danger | [1][2] |

Applications in Drug Development and Research

The primary application of this compound in the pharmaceutical and biomedical research sectors lies in its use as a crosslinking agent to form hydrogels. These hydrogels are highly valued for their biocompatibility and tunable properties, making them excellent candidates for controlled drug delivery systems.

Controlled Drug Release Systems

EGDA is a fundamental component in the fabrication of poly(ethylene glycol) diacrylate (PEGDA) hydrogels. These hydrogels can encapsulate therapeutic molecules, ranging from small molecule drugs to larger biologics like peptides and proteins, and release them in a controlled manner.[5][6][7] The release kinetics can be modulated by altering the concentration of EGDA, which in turn affects the crosslink density and mesh size of the hydrogel network.[5] This allows for the design of drug delivery systems with tailored release profiles to meet specific therapeutic needs.

Tissue Engineering

In the field of tissue engineering, PEGDA hydrogels serve as scaffolds that can support cell growth and tissue regeneration.[7] The biocompatibility of these hydrogels provides a suitable microenvironment for cells, and their physical properties can be engineered to mimic the extracellular matrix of various tissues.

Other Applications

Beyond hydrogels, EGDA is also utilized in the synthesis of nanoparticles for drug delivery.[2] These nanoparticles can offer advantages in terms of drug loading and targeting. Furthermore, EGDA-based materials are being explored for transdermal drug delivery applications, such as in the fabrication of microneedles.[4][5]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of EGDA-based hydrogels for drug delivery applications.

Synthesis of Drug-Loaded PEGDA Hydrogels via Photopolymerization

This protocol outlines a general procedure for the preparation of drug-loaded PEGDA hydrogels using UV-initiated photopolymerization.

Materials:

-

This compound (EGDA)

-

Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

-

Phosphate-buffered saline (PBS) or other suitable buffer

-

Therapeutic drug of interest

-

UV light source (e.g., 365 nm)

Procedure:

-

Preparation of the Pre-polymer Solution:

-

Dissolve the desired concentration of the photoinitiator in the chosen buffer. A common concentration is 0.5% (w/v).

-

Add the therapeutic drug to the photoinitiator solution and ensure it is fully dissolved or homogeneously suspended.

-

Add this compound to the solution. The final concentration of EGDA will determine the crosslink density of the hydrogel (e.g., 30-50% w/w).[6]

-

Vortex or stir the solution until all components are thoroughly mixed.

-

-

Photopolymerization:

-

Pipette the pre-polymer solution into a mold of the desired shape and size (e.g., a cylindrical mold).

-

Expose the solution to a UV light source. The exposure time and intensity will depend on the specific photoinitiator and the concentration of the components but typically ranges from a few seconds to several minutes.[8]

-

-

Post-Polymerization Processing:

-

Carefully remove the solidified hydrogel from the mold.

-

Wash the hydrogel extensively with the buffer solution to remove any unreacted monomer and photoinitiator. This is a critical step to ensure biocompatibility.

-

Characterization of Drug-Loaded Hydrogels

To ensure the fabricated hydrogels meet the desired specifications for drug delivery, a series of characterization studies are essential.

1. Swelling Studies:

The swelling behavior of a hydrogel is indicative of its crosslink density and can influence drug release.

-

Protocol:

-

Dry the hydrogel to a constant weight (Wd).

-

Immerse the dried hydrogel in a buffer solution (e.g., PBS) at a physiological temperature (37 °C).

-

At predetermined time intervals, remove the hydrogel, gently blot the surface to remove excess water, and weigh it (Ws).

-

Continue until the hydrogel reaches a constant weight (equilibrium swelling).

-

The swelling ratio (SR) can be calculated using the formula: SR = (Ws - Wd) / Wd.[9]

-

2. Mechanical Testing:

The mechanical properties of the hydrogel are crucial, especially for applications in tissue engineering where it must mimic the native tissue.

-

Protocol:

-

Prepare hydrogel samples in a defined geometry (e.g., cylindrical for compression testing, dumbbell-shaped for tensile testing).

-

Use a universal testing machine to perform compression or tensile tests.[10][11]

-

From the stress-strain curves, determine key parameters such as the compressive modulus or tensile modulus, which indicate the stiffness of the hydrogel.

-

3. In Vitro Drug Release Assay:

This assay determines the rate at which the encapsulated drug is released from the hydrogel.

-

Protocol:

-

Place a drug-loaded hydrogel of known weight and drug content into a known volume of release medium (e.g., PBS at 37 °C) in a shaker bath.

-

At specific time points, withdraw a small aliquot of the release medium and replace it with fresh medium to maintain sink conditions.[12][13]

-

Analyze the concentration of the drug in the collected aliquots using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).

-

Plot the cumulative percentage of drug released over time to obtain the drug release profile.

-

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of Polythis compound/Acrylic Acid Nanoparticles as Nanocarriers for the Controlled Delivery of Doxorubicin to Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Peptide delivery with poly(ethylene glycol) diacrylate microneedles through swelling effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Peptide delivery with poly(ethylene glycol) diacrylate microneedles through swelling effect - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scholars.northwestern.edu [scholars.northwestern.edu]

- 7. 2.4.4. Swelling Studies [bio-protocol.org]

- 8. Polythis compound Adapted Photopolymerization Material for Contact Lens with Improved Elastic Modulus Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protocol efficiently measuring the swelling rate of hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A facile method to fabricate hybrid hydrogels with mechanical toughness using a novel multifunctional cross-linker - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05645A [pubs.rsc.org]

- 11. Mechanical Testing of Hydrogels in Cartilage Tissue Engineering: Beyond the Compressive Modulus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro study of chitosan-based multi-responsive hydrogels as drug release vehicles: a preclinical study - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05025F [pubs.rsc.org]

- 13. tandfonline.com [tandfonline.com]

Ethylene Glycol Diacrylate: A Technical Guide to Safe Handling and Hazard Mitigation

For Researchers, Scientists, and Drug Development Professionals

Ethylene (B1197577) glycol diacrylate (EGDA) is a widely utilized crosslinking agent in the synthesis of polymers, particularly in the development of hydrogels for biomedical applications such as drug delivery and tissue engineering. Its bifunctional nature allows for the formation of stable, three-dimensional polymer networks. However, the reactive nature of EGDA also presents significant health and safety concerns that necessitate stringent handling precautions. This in-depth technical guide provides comprehensive information on the safe handling, storage, and disposal of EGDA, along with an overview of its toxicological profile and relevant experimental safety assessment protocols.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a substance is fundamental to its safe handling. The key properties of ethylene glycol diacrylate are summarized below.

| Property | Value | Reference |

| Chemical Formula | C₈H₁₀O₄ | [1] |

| Molecular Weight | 170.16 g/mol | [1] |

| Appearance | Colorless to amber liquid | [2] |

| Odor | Low odor | [2] |

| Boiling Point | 66-68 °C / 2 mmHg | [3] |

| Density | 1.094 g/mL at 25 °C | [3] |

| Flash Point | 101 °C (213.8 °F) - closed cup | [3] |

| Solubility in Water | Partly miscible | [2] |

| Vapor Pressure | Negligible | [2] |

Toxicological Data

This compound is classified as a hazardous substance and poses several health risks upon exposure. It is crucial to be aware of its acute toxicity to prevent accidental poisoning and injury.

| Toxicity Endpoint | Species | Route | Value | Classification | Reference |

| LD50 | Rat | Oral | 250 mg/kg | Toxic if swallowed | [2][4] |

| LD50 | Rabbit | Dermal | 180 mg/kg | Toxic in contact with skin | [2][4] |

| Skin Irritation | Rabbit | Dermal | 500 mg | Severe | [2] |

| Eye Irritation | Rabbit | Ocular | 100 mg | Severe | [2] |

LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of the test population.

Hazard Identification and GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating the hazards of chemical products.

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |

Personal Protective Equipment (PPE)

Due to the significant hazards associated with EGDA, the use of appropriate personal protective equipment is mandatory to prevent exposure.

| PPE Category | Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles with side shields or a face shield. | Protects against splashes and vapors that can cause severe eye irritation and damage.[2][5] |

| Hand Protection | Nitrile or butyl rubber gloves. | Acrylate (B77674) monomers can penetrate standard latex gloves. Nitrile and butyl rubber offer better resistance.[2] |

| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. | Prevents accidental skin contact.[5] |

| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is insufficient, a NIOSH-approved respirator with an organic vapor cartridge is required. | Minimizes inhalation of harmful vapors, especially at elevated temperatures.[2][6] |

Handling and Storage Procedures

Proper handling and storage are critical to minimize the risk of exposure and accidental polymerization.

Handling:

-

Avoid all personal contact, including inhalation of vapors.[2]

-

Work in a well-ventilated area, preferably within a chemical fume hood.[7]

-

Use non-sparking tools to prevent ignition.[5]

-

Wash hands thoroughly after handling.[7]

-

Contaminated work clothing should not be allowed out of the workplace.[5]

Storage:

-

Store in a cool, dry, and well-ventilated area.[5]

-

Keep containers tightly sealed to prevent exposure to air and moisture.[5]

-

Store away from heat, sparks, open flames, and other ignition sources.[2]

-

EGDA is often stabilized with an inhibitor (e.g., MEHQ) to prevent polymerization.[1] Monitor inhibitor levels and storage temperature as recommended by the manufacturer.[2]

-

Avoid contact with incompatible materials such as strong oxidizing agents, acids, bases, and free radical initiators.[2][8]

First Aid Measures

In the event of exposure to this compound, immediate and appropriate first aid is crucial.

| Exposure Route | First Aid Protocol | Reference |

| Inhalation | Remove the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention. | [2][9] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes. If irritation or a rash develops, seek medical attention. | [2][9] |

| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if possible. Seek immediate medical attention. | [2][9] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. | [2][9] |

Spill and Disposal Procedures

Spill Cleanup:

-

Remove all sources of ignition.[2]

-

Ventilate the area of the spill.[10]

-

Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed, labeled container for disposal.[10]

-

Do not allow the spill to enter drains or waterways.[10]

Disposal:

-

All waste materials containing this compound must be treated as hazardous waste.[8]

-

Dispose of contents and containers in accordance with all applicable local, regional, and national regulations.[8]

-

Do not reuse empty containers. They should be triple-rinsed with a suitable solvent and disposed of as hazardous waste.[8]

Experimental Protocols for Safety Assessment

The following are detailed methodologies for key toxicological experiments relevant to the safety assessment of this compound, based on OECD guidelines.

Acute Oral Toxicity (OECD Guideline 423: Acute Toxic Class Method)

Objective: To determine the acute oral toxicity of a substance and to classify it according to the GHS.[5][6]

Methodology:

-

Animal Selection: Healthy, young adult rats of a single sex (usually females) are used.[6]

-

Housing and Feeding: Animals are housed in standard conditions with free access to food and water, except for a brief fasting period before dosing.[6]

-

Dose Preparation: The test substance is typically administered in a constant volume by gavage. The vehicle should be inert (e.g., water, corn oil).[6]

-

Dosing Procedure: A stepwise procedure is used, with a group of three animals per step. Dosing starts at a predefined level (e.g., 300 mg/kg).[6]

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[6]

-

Endpoint: The number of animals that die within a defined period is used to classify the substance into one of the GHS toxicity categories.[6]

Dermal Irritation/Corrosion (OECD Guideline 404)

Objective: To assess the potential of a substance to cause skin irritation or corrosion.[11]

Methodology:

-

Animal Selection: Healthy, young adult albino rabbits are used.[11]

-

Preparation of Test Area: Approximately 24 hours before the test, the fur is removed from a small area (approx. 6 cm²) on the back of the animal.[11]

-

Application of Test Substance: A dose of 0.5 mL (for liquids) or 0.5 g (for solids) is applied to the prepared skin area and covered with a gauze patch.[11]

-

Exposure Period: The exposure period is typically 4 hours.[11]

-

Observation: After removal of the patch, the skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours, and up to 14 days to assess reversibility.[11]

-

Scoring: The severity of the skin reactions is scored according to a standardized grading system.[11]

Eye Irritation/Corrosion (Draize Test, based on OECD Guideline 405)

Objective: To determine the potential of a substance to cause eye irritation or damage.[12][13]

Methodology:

-

Animal Selection: Healthy, adult albino rabbits are used.[12]

-

Application of Test Substance: 0.1 mL of a liquid or 0.1 g of a solid is instilled into the conjunctival sac of one eye of the rabbit. The other eye serves as a control.[12][13]

-

Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application, and up to 21 days to assess reversibility.[12]

-

Scoring: Ocular lesions are scored using a standardized system.[12] Note: Due to animal welfare concerns, in vitro alternatives to the Draize test are now preferred and should be considered first.[14]

Skin Sensitization (OECD Guideline 429: Local Lymph Node Assay - LLNA)

Objective: To determine the potential of a substance to cause skin sensitization (allergic contact dermatitis).[15]

Methodology:

-

Animal Selection: Female mice of a suitable strain (e.g., CBA/Ca) are used.[15]

-

Application of Test Substance: The test substance is applied to the dorsal surface of both ears for three consecutive days.[15]

-

Cell Proliferation Measurement: On day 5, a solution of ³H-methyl thymidine (B127349) is injected intravenously. Three hours later, the animals are euthanized, and the draining auricular lymph nodes are excised.[15]

-

Endpoint: The proliferation of lymphocytes in the draining lymph nodes is measured by the incorporation of ³H-methyl thymidine. A stimulation index (SI) is calculated by comparing the proliferation in treated animals to that in control animals. An SI of ≥ 3 is considered a positive response.[15]

Visualization of Safety Concepts

Chemical Structure and Reactivity

Caption: Molecular structure of EGDA highlighting the reactive acrylate groups susceptible to polymerization.

Experimental Workflow for Skin Sensitization Assessment (LLNA)

Caption: A simplified workflow for the Local Lymph Node Assay (LLNA) for skin sensitization testing.

Logical Relationship of Handling Precautions

Caption: The relationship between identified hazards, control measures, and the goal of safe handling.

This guide provides a comprehensive overview of the safety and handling precautions for this compound. Adherence to these guidelines is essential for ensuring a safe laboratory environment and protecting the health of all personnel. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the most current and detailed information.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. nucro-technics.com [nucro-technics.com]

- 4. fishersci.com [fishersci.com]

- 5. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 6. researchgate.net [researchgate.net]

- 7. criver.com [criver.com]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. oecd.org [oecd.org]

- 10. benchchem.com [benchchem.com]

- 11. oecd.org [oecd.org]

- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 13. Draize test - Wikipedia [en.wikipedia.org]

- 14. cpsc.gov [cpsc.gov]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Ethylene Glycol Diacrylate

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of Ethylene (B1197577) Glycol Diacrylate (EGDA) and its polymer, Poly(ethylene glycol) diacrylate (PEGDA). It includes detailed experimental protocols and logical workflows relevant to its application in research and development.

Chemical Identity and Physical Properties

Ethylene glycol diacrylate (EGDA) is a homobifunctional cross-linking monomer widely used in the synthesis of polymers. Its polymer, PEGDA, is a key component in the formation of hydrogels for biomedical applications, including drug delivery and tissue engineering.[1][2][3]

This compound (Monomer)

EGDA is the fundamental building block, consisting of an ethylene glycol core esterified with two acrylic acid molecules.

Table 1: Physical and Chemical Properties of this compound (EGDA)

| Property | Value | Conditions | Source(s) |

|---|---|---|---|

| CAS Number | 2274-11-5 | - | [4] |

| Molecular Formula | C₈H₁₀O₄ | - | [4] |

| Molecular Weight | 170.16 g/mol | - | [4] |

| Appearance | Colorless to light yellow liquid | Room Temperature | [4] |

| Density | 1.094 g/mL | 25 °C | [4] |

| Boiling Point | 62 °C | 0.9 mmHg | [5] |

| 66-68 °C | 2 mmHg | [6] | |

| Refractive Index | 1.453 | n20/D | [5] |

| Purity | ≥ 90-95% | Technical/Standard Grade | [5] |

| Inhibitor | ~100 ppm MEHQ | - |[5] |

Poly(ethylene glycol) diacrylate (Polymer)

PEGDA is a polymer synthesized from EGDA monomers. Its properties can be tuned by varying the molecular weight (MW) or the number of repeating ethylene glycol units (n). It is extensively used to create hydrogels.[1][7]

Table 2: Properties of Poly(ethylene glycol) diacrylate (PEGDA) Variants

| Property | PEGDA (Mn ~575) | PEGDA (Mn ~700) | Di(ethylene glycol) diacrylate | Tetra(ethylene glycol) diacrylate |

|---|---|---|---|---|

| CAS Number | 26570-48-9 | 26570-48-9 | 4074-88-8 | 17831-71-9 |

| Appearance | Liquid | - | Clear Liquid | - |

| Density | 1.12 g/mL at 25 °C | 1.12 g/mL at 25 °C | 1.118 g/mL at 25 °C | - |

| Boiling Point | - | - | 162 °C | - |

| Melting Point | - | 12-17 °C | >200 °C | - |

| Refractive Index | n20/D 1.467 | n20/D 1.47 | n20/D 1.463 | n20/D 1.46 |

| Viscosity | 57 cP at 25 °C | - | 12 cP at 25 °C | 10-30 cPs |

| Solubility | Soluble in H₂O | - | Slightly soluble in H₂O | - |

| Source(s) |[8] |[9] |[10] |[11] |

Chemical Properties and Reactivity

Polymerization

The defining chemical property of EGDA is its ability to undergo rapid free-radical polymerization. The two terminal acrylate (B77674) groups allow it to act as a cross-linker, forming a three-dimensional polymer network.[1][12] This reaction can be initiated by:

-

Photochemical Initiation: Using a photoinitiator (e.g., Irgacure 2959) and exposure to UV light. This method is common for creating hydrogels for cell culture and 3D printing.[7][13]

-

Redox Initiation: Using a redox pair, such as ferrous gluconate and t-butyl hydroperoxide, to generate radicals at room temperature.[14]

The polymerization efficiency can be influenced by the hydrophobicity of the macromer and the type of initiator used.[14]

Reactivity and Stability

EGDA is sensitive to light and can polymerize at high temperatures.[10][15] It is incompatible with strong oxidizers, reducers, peroxides, and other radical initiators.[10][15] To prevent spontaneous polymerization during storage, inhibitors like hydroquinone (B1673460) (HQ) or monomethyl ether hydroquinone (MEHQ) are typically added.[5][8] The material should be stored at 2-8°C in a dry, cool, and well-ventilated place.[8][9]

Experimental Protocols & Methodologies

Synthesis of this compound

EGDA is typically synthesized via the esterification of ethylene glycol with acrylic acid. A similar methodology can be applied for ethylene glycol dimethacrylate using methacrylic acid.[1][16]

General Methodology:

-

Reactant Setup: Ethylene glycol and methacrylic acid (in molar excess) are added to a three-necked flask equipped with a condenser and water remover.[16]

-

Addition of Catalyst and Inhibitor: A catalyst (e.g., sulfuric acid) and an inhibitor (e.g., hydroquinone) are added to the mixture.[16]

-

Reaction Conditions: The reaction is conducted under a nitrogen atmosphere at an elevated temperature (e.g., 110°C) with constant stirring.[16]

-

Water Removal: Water produced during the esterification is continuously removed to drive the reaction to completion.[16]

-

Purification: After the reaction (typically several hours), the product is cooled. It is then washed sequentially with a basic solution (e.g., 5% Na₂CO₃) to neutralize excess acid and catalyst, followed by a salt solution (e.g., 5% NaCl), and finally with distilled water.[16]

-

Drying: The organic phase is dried using a drying agent (e.g., MgSO₄) and then subjected to reduced pressure to remove any remaining volatile components.[16]

Protocol for Hydrogel Formation via Photopolymerization

PEGDA hydrogels are widely used for encapsulating cells or therapeutic agents.[13][17]

General Methodology:

-

Prepare Pre-polymer Solution: Dissolve PEGDA of the desired molecular weight in deionized water or a suitable buffer to the desired concentration (e.g., 10-20% w/v).[13][18]

-

Add Photoinitiator: Add a photoinitiator, such as Irgacure 2959, to the solution at a low concentration (e.g., 0.1% w/v).[13] If encapsulating biological materials, ensure the solution is sterile.

-

Add Biological Cargo (Optional): If creating a drug delivery system, dissolve the therapeutic agent in the pre-polymer solution.[17]

-

Polymerization: Pipette the solution into a mold. Expose the solution to UV light (e.g., 365 nm) for a specified time (e.g., 5-10 minutes) to induce cross-linking.[13] The duration and intensity of UV exposure will determine the final mechanical properties of the hydrogel.

-

Washing: After polymerization, immerse the resulting hydrogel in a suitable solvent (e.g., DI water or PBS) to wash away any unreacted monomers and the photoinitiator.[13]

Key Characterization Techniques

-

Fourier-Transform Infrared Spectroscopy (FT-IR): Used to monitor the polymerization process by observing the disappearance of the characteristic double-bond peaks (C=C) from the acrylate groups.[19]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure of the synthesized hydrogel by identifying the characteristic peaks of the co-monomers incorporated into the polymer network.[13]

-

Differential Scanning Calorimetry (DSC) and Dynamic Mechanical Thermal Analysis (DMTA): Used to evaluate the thermal and dynamic-mechanical properties of the cured polymer networks, such as the glass transition temperature (Tg).[19]

-

Swelling Studies: The equilibrium swelling ratio is a critical property for hydrogels. It is determined by immersing the hydrogel in a fluid (e.g., water or PBS) and measuring its weight change until equilibrium is reached. This property is influenced by the cross-linking density and the molecular weight of the PEGDA used.[7]

Applications in Drug Development and Research

The biocompatibility and tunable properties of PEGDA make it an ideal material for biomedical applications.[1][2]

-

Drug Delivery: PEGDA hydrogels can encapsulate therapeutic molecules, from small drugs to large proteins, and release them in a sustained manner.[7][17] The release kinetics can be controlled by adjusting the hydrogel's cross-linking density and degradation profile.[7]

-

Tissue Engineering: These hydrogels serve as scaffolds that mimic the extracellular matrix, providing structural support for cell growth and tissue regeneration.[13][20]

-

3D Printing and Bioprinting: As a UV-curable resin, PEGDA is used in stereolithography and other 3D printing techniques to fabricate precise structures for medical devices and tissue scaffolds.[2][12]

Safety and Handling

This compound is considered a hazardous substance.[21] It can cause skin and eye irritation, and may cause skin sensitization upon repeated contact.[21] Ingestion and skin contact may be harmful.[21]

Recommended Handling Precautions:

-

Personal Protective Equipment (PPE): Wear chemical safety goggles, gloves, and appropriate protective clothing.[5][22]

-

Ventilation: Use only under a chemical fume hood to avoid inhaling mists or vapors.[22]

-

Storage: Store in a cool (2-8°C), dry, well-ventilated area away from heat, light, and incompatible materials.[9]

-

First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes. For skin contact, wash off immediately with plenty of water. Seek medical attention if irritation persists or if swallowed.[22]

References

- 1. sfdchem.com [sfdchem.com]

- 2. polysciences.com [polysciences.com]

- 3. polysciences.com [polysciences.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. polysciences.com [polysciences.com]

- 6. scientificlabs.co.uk [scientificlabs.co.uk]

- 7. Synthesis and Characterisation of Photocrosslinked poly(ethylene glycol) diacrylate Implants for Sustained Ocular Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. average M<sub>N</sub> 575, cross-linking reagent polymerization reactions, acrylate, 400-600 ppm MEHQ as inhibitor | Sigma-Aldrich [sigmaaldrich.com]

- 9. Poly(ethylene glycol) diacrylate average Mn 700 26570-48-9 [sigmaaldrich.com]

- 10. Dithis compound | 4074-88-8 [chemicalbook.com]

- 11. polysciences.com [polysciences.com]

- 12. DIthis compound - Ataman Kimya [atamanchemicals.com]

- 13. mdpi.com [mdpi.com]

- 14. Free radical polymerization of poly(ethylene glycol) diacrylate macromers: impact of macromer hydrophobicity and initiator chemistry on polymerization efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Dithis compound | C10H14O5 | CID 19996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. ikm.org.my [ikm.org.my]

- 17. Synthesis of Polythis compound/Acrylic Acid Nanoparticles as Nanocarriers for the Controlled Delivery of Doxorubicin to Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. cpsm.kpi.ua [cpsm.kpi.ua]

- 20. Poly(ethylene glycol) diacrylate | 26570-48-9 [chemicalbook.com]

- 21. datasheets.scbt.com [datasheets.scbt.com]

- 22. fishersci.com [fishersci.com]

Ethylene Glycol Diacrylate: A Technical Guide to Solubility in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of ethylene (B1197577) glycol diacrylate (EGDA) in a range of common laboratory solvents. Understanding the solubility characteristics of this versatile monomer is critical for its effective application in polymer synthesis, drug delivery systems, and various biomedical applications. This document compiles available quantitative and qualitative data, details experimental protocols for solubility determination, and presents a logical workflow for assessing solubility.

Core Data Presentation: Solubility of Ethylene Glycol Diacrylate and Related Compounds

The following table summarizes the known solubility of this compound and its closely related derivatives in common laboratory solvents. It is important to note that while data for di(ethylene glycol) diacrylate and tetra(ethylene glycol) diacrylate are included for reference and trend analysis, their solubility may differ from that of this compound due to variations in molecular weight and structure.

| Solvent | Chemical | Solubility | Temperature (°C) | Observations |

| Water | This compound | Slightly Soluble | Not Specified | Qualitative assessment. |

| Di(ethylene glycol) diacrylate | 1 - 5 g/100mL[1] | 18 | Quantitative data available. | |

| Tetra(ethylene glycol) diacrylate | 95.6 g/L | 20 | Quantitative data available. | |

| Poly(ethylene glycol) diacrylate | Soluble[2] | Not Specified | Generally soluble, but depends on molecular weight. | |

| Ethanol | Ethylene Glycol Dimethacrylate | Soluble | Not Specified | Qualitative assessment. |

| Acetone | Ethylene Glycol Dimethacrylate | Soluble | Not Specified | Qualitative assessment. |

| Toluene | Ethylene Glycol Dimethacrylate | Soluble | Not Specified | Qualitative assessment. |

| Hexane | This compound | Immiscible/Poorly Soluble | Not Specified | Expected based on polarity differences. |

| Ethyl Acetate | Ethylene Glycol Dimethacrylate | Soluble | Not Specified | Qualitative assessment. |

| Dimethyl Sulfoxide (DMSO) | This compound | 200 mg/mL[3] | Not Specified | Quantitative data available. |

Note on Poly(ethylene glycol) diacrylate (PEGDA): The solubility of PEGDA in aqueous and organic solvents is highly dependent on its molecular weight. Lower molecular weight PEGDA is generally more soluble in water and organic solvents, while high molecular weight PEGDA has very high viscosity and is almost insoluble in water but soluble in organic solvents.

Experimental Protocols for Solubility Determination

A standardized method for determining the water solubility of chemical substances is outlined in the OECD Test Guideline 105, "Water Solubility".[4][5][6][7][8] For organic solvents, a similar flask method can be employed. The following is a detailed methodology adapted for a liquid monomer like this compound.

Objective:

To determine the saturation concentration of this compound in a specified solvent at a controlled temperature.

Materials:

-

This compound (of known purity)

-

Solvent of interest (e.g., water, ethanol, acetone)

-

Glass flasks with stoppers

-

Constant temperature water bath or incubator

-

Magnetic stirrer and stir bars

-

Analytical balance

-

Centrifuge

-

Syringes and filters (pore size appropriate to remove undissolved droplets)

-

Analytical instrumentation for quantification (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectroscopy)

Procedure: Flask Method (adapted from OECD Guideline 105)

-

Preliminary Test:

-

To estimate the approximate solubility, add this compound in incremental amounts (e.g., 0.1 mL, 0.5 mL, 1 mL) to a known volume of the solvent (e.g., 10 mL) in a flask at the desired temperature.

-

Vigorously shake the flask and visually inspect for the formation of a single phase or the presence of undissolved droplets. This preliminary test helps in determining the appropriate amount of substance to use in the main test to ensure a saturated solution.

-

-

Main Test:

-

Based on the preliminary test, add an excess amount of this compound to a known volume of the solvent in a flask to ensure that a saturated solution is formed.

-

Place the stoppered flask in a constant temperature bath and stir the mixture using a magnetic stirrer. The temperature should be maintained within ±0.5°C.

-

Allow the mixture to equilibrate for a sufficient period. For many substances, 24 hours is adequate, but it is recommended to take samples at different time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached. Equilibrium is achieved when the concentration of the solute in the solvent remains constant over successive measurements.

-

-

Sample Preparation and Analysis:

-

After equilibration, stop the stirring and allow the phases to separate. If necessary, centrifuge the sample to facilitate the separation of the excess this compound.

-

Carefully extract an aliquot of the saturated solvent phase using a syringe. To ensure that no undissolved droplets are transferred, a filter may be used.

-

Prepare a series of standard solutions of this compound in the same solvent with known concentrations.

-

Analyze the saturated solution and the standard solutions using an appropriate analytical technique (GC or HPLC are often suitable for acrylates).

-

Construct a calibration curve from the standard solutions and determine the concentration of this compound in the saturated sample.

-

-

Data Reporting:

-

The solubility should be reported in units of mass per volume of solvent (e.g., g/100 mL or mg/L) at the specified temperature.

-

The analytical method used for quantification should also be reported.

-

Mandatory Visualization

The following diagram illustrates a generalized workflow for determining the solubility of a liquid chemical like this compound in a given solvent.

References

- 1. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 2. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 3. oecd.org [oecd.org]

- 4. store.astm.org [store.astm.org]

- 5. standards.iteh.ai [standards.iteh.ai]

- 6. standards.globalspec.com [standards.globalspec.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

A Guide to Purity Specifications for Research-Grade Ethylene Glycol Diacrylate

For researchers, scientists, and professionals in drug development, the purity of reagents is paramount to ensure the reliability and reproducibility of experimental outcomes. Ethylene (B1197577) glycol diacrylate (EGDA), a common crosslinking agent, is no exception. This technical guide provides an in-depth overview of the purity specifications for research-grade EGDA, including common impurities, analytical methods for purity assessment, and purification protocols.

Purity Specifications

The purity of research-grade ethylene glycol diacrylate is typically expected to be high, often exceeding 95%. However, the acceptable level of impurities can vary depending on the specific application. Below is a summary of typical specifications for research-grade EGDA.

| Parameter | Specification | Notes |

| Purity (Assay) | ≥ 95.0% | Determined by techniques such as Gas Chromatography (GC). |

| Inhibitor Content | ||

| Monomethyl ether hydroquinone (B1673460) (MEHQ) | 100 - 300 ppm | Added to prevent premature polymerization during storage. |

| Hydroquinone (HQ) | 60 - 100 ppm | Another common inhibitor. |

| Water Content | ≤ 0.2% | Determined by Karl Fischer titration. |

| Acidity (as acrylic acid) | ≤ 0.1% | Can affect polymerization kinetics. |

| Appearance | Clear, colorless liquid | Visual inspection. |

Common Impurities

Impurities in this compound can arise from the synthesis process or degradation over time. Understanding these impurities is crucial for troubleshooting experimental issues.

Common impurities include:

-

Ethylene Glycol: Unreacted starting material.

-

Acrylic Acid: Unreacted starting material or hydrolysis product.

-

Dithis compound: A common side-product from the presence of diethylene glycol in the ethylene glycol starting material.

-

Trithis compound: Similar to dithis compound, arising from triethylene glycol impurities.

-

Oligomers and Polymers: Formed through premature polymerization.

-

(1,3-dioxolan-2-yl)methanol: An impurity that can be present from the ethylene oxidation process used to produce ethylene glycol.[1][2]

The presence of these impurities can impact the mechanical properties and biocompatibility of the resulting polymers. For instance, unreacted acrylic acid can increase the acidity and affect the polymerization rate.

Experimental Protocols

Purification of this compound

For applications requiring higher purity, commercial EGDA can be further purified. A common method involves the following steps:

-

Washing: The monomer is washed with an aqueous solution of sodium hydroxide (B78521) (e.g., 5% w/v) to remove acidic impurities and the inhibitor. This is typically done in a separatory funnel. The washing is repeated until the aqueous layer is colorless, indicating the removal of the phenolic inhibitor.

-

Brine Wash: The organic layer is then washed with a saturated sodium chloride solution (brine) to remove residual sodium hydroxide and reduce the amount of dissolved water.

-

Drying: The monomer is dried over an anhydrous drying agent, such as magnesium sulfate (B86663) or sodium sulfate, to remove residual water.

-

Filtration: The drying agent is removed by filtration.

-

Distillation (Optional): For the highest purity, the monomer can be distilled under reduced pressure. This step helps to remove non-volatile impurities and any remaining solvent.

Purity Analysis by Gas Chromatography (GC)

Gas chromatography with flame ionization detection (GC-FID) is a standard method for assessing the purity of EGDA and quantifying impurities.[3]

Methodology:

-

Instrument: Gas chromatograph equipped with a flame ionization detector (FID).

-

Column: A capillary column suitable for the analysis of polar compounds, such as a wax-type column (e.g., DB-WAX) or a mid-polarity column (e.g., Rtx-624).[1][2]

-

Carrier Gas: High-purity nitrogen or helium.

-

Injector and Detector Temperatures: Typically set around 250 °C.

-

Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points. For example, starting at 50 °C and ramping up to 220 °C at a rate of 10 °C/min.

-

Sample Preparation: The EGDA sample is diluted in a suitable solvent, such as dichloromethane (B109758) or acetone, before injection.

-

Quantification: The percentage purity is determined by comparing the peak area of EGDA to the total area of all peaks in the chromatogram (area percent method). Alternatively, a calibration curve with a known standard can be used for more accurate quantification.

Workflow and Signaling Pathway Diagrams

To visually represent the processes involved in ensuring the quality of research-grade this compound, the following diagrams have been generated.

Figure 1: Experimental workflow for the purification and purity analysis of this compound.

This guide provides a foundational understanding of the purity specifications and analytical methodologies for research-grade this compound. By adhering to these guidelines, researchers can ensure the quality of their materials and the integrity of their experimental results.

References

An In-depth Technical Guide to the Synthesis of Ethylene Glycol Diacrylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylene (B1197577) glycol diacrylate (EGDA) is a key bifunctional monomer widely utilized in the synthesis of polymers for a variety of applications, including hydrogels for drug delivery and tissue engineering, coatings, adhesives, and photocurable resins. Its two acrylate (B77674) groups allow for the formation of crosslinked polymer networks with tunable mechanical properties and hydrophilicity. This guide provides a detailed overview of the primary synthesis routes for EGDA, their underlying mechanisms, experimental protocols, and quantitative data to support researchers in its preparation and application.

Primary Synthesis Routes

The two principal methods for synthesizing Ethylene Glycol Diacrylate are:

-

Direct Esterification: This is a common and straightforward method involving the reaction of ethylene glycol with two equivalents of acrylic acid. The reaction is typically catalyzed by a strong acid and involves the removal of water to drive the equilibrium towards the product.

-

Transesterification: This route involves the reaction of ethylene glycol with an acrylic acid ester, typically methyl acrylate or ethyl acrylate. This method can offer advantages in terms of reaction conditions and purification.

Direct Esterification of Ethylene Glycol with Acrylic Acid

Reaction Scheme

Caption: Overall reaction for the direct esterification of ethylene glycol.

Mechanism of Acid-Catalyzed Esterification

The acid-catalyzed esterification of ethylene glycol with acrylic acid, often referred to as Fischer esterification, proceeds through a series of equilibrium steps. The mechanism for the formation of one ester linkage is detailed below; the second esterification occurs in the same manner.

Caption: Stepwise mechanism of acid-catalyzed direct esterification.

Step-by-step Mechanism:

-

Protonation of the Carbonyl Oxygen: The acid catalyst (e.g., sulfuric acid) protonates the carbonyl oxygen of acrylic acid, making the carbonyl carbon more electrophilic.

-

Nucleophilic Attack: A lone pair of electrons from one of the hydroxyl groups of ethylene glycol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the attacking hydroxyl group to one of the other oxygen atoms.

-

Elimination of Water: The tetrahedral intermediate collapses, and a molecule of water is eliminated as a good leaving group.

-

Deprotonation: The protonated carbonyl oxygen is deprotonated, regenerating the acid catalyst and forming the ester, ethylene glycol monoacrylate.

-

Second Esterification: The remaining hydroxyl group on ethylene glycol monoacrylate undergoes the same sequence of steps to react with a second molecule of acrylic acid, yielding this compound.

Quantitative Data for Direct Esterification

| Parameter | Value | Catalyst | Inhibitor | Yield | Reference |

| Molar Ratio (Acrylic Acid:Ethylene Glycol) | 2.2:1 | Sulfuric Acid (0.5%) | Hydroquinone (B1673460) | 93.5% | [1] |

| Temperature | 110°C | Sulfuric Acid | Hydroquinone | - | [1] |

| Reaction Time | 6 hours | Sulfuric Acid | Hydroquinone | - | [1] |

| Molar Ratio (Methacrylic Acid:Ethylene Glycol) | 1:1 | H4SiW12O40 (STA) | Hydroquinone (100 mg) | ~65% conversion | [2][3] |

| Temperature | 353 K | H4SiW12O40 (STA) | Hydroquinone (100 mg) | - | [2][3] |

| Reaction Time | 5 hours | H4SiW12O40 (STA) | Hydroquinone (100 mg) | - | [2][3] |

Experimental Protocol: Direct Esterification

This protocol is a generalized procedure based on common laboratory practices for the synthesis of similar acrylates[1].

Materials:

-

Ethylene glycol

-

Acrylic acid

-

Sulfuric acid (concentrated)

-

Hydroquinone (polymerization inhibitor)

-

5% Sodium carbonate solution

-

5% Sodium chloride solution

-

Anhydrous magnesium sulfate

-

Toluene (B28343) (for azeotropic removal of water)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser with a Dean-Stark trap

-

Thermometer

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser with a Dean-Stark trap, and a thermometer, add ethylene glycol (0.5 mol), acrylic acid (1.1 mol), hydroquinone (0.25 g), and toluene.

-

With stirring, slowly add concentrated sulfuric acid (0.5% of the total reactant weight).

-

Heat the reaction mixture to 110°C and maintain this temperature. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

-

Monitor the reaction progress by measuring the amount of water collected. The reaction is considered complete when the theoretical amount of water (1 mol) has been collected (approximately 6 hours).[1]

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash three times with a 5% sodium carbonate solution to neutralize the excess acid and catalyst.[1]

-

Wash the organic layer twice with a 5% sodium chloride solution and then with distilled water.[1]

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Remove the toluene under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

The product can be further purified by vacuum distillation.

Transesterification

Reaction Scheme

Caption: Overall reaction for the transesterification of ethylene glycol.

Mechanism of Transesterification

The transesterification reaction can be catalyzed by either an acid or a base. The base-catalyzed mechanism is generally faster. The mechanism for the formation of one ester linkage is shown below.

Caption: Stepwise mechanism of base-catalyzed transesterification.

Step-by-step Mechanism (Base-Catalyzed):

-

Deprotonation of Ethylene Glycol: A base (e.g., sodium methoxide) deprotonates one of the hydroxyl groups of ethylene glycol to form an alkoxide, which is a stronger nucleophile.

-

Nucleophilic Attack: The alkoxide attacks the carbonyl carbon of the methyl acrylate, forming a tetrahedral intermediate.

-

Elimination of Methoxide: The tetrahedral intermediate collapses, eliminating a methoxide ion as a leaving group.

-

Protonation of Methoxide: The methoxide ion is protonated by another molecule of ethylene glycol or a protic solvent, regenerating the alkoxide and forming methanol.

-

Second Transesterification: The remaining hydroxyl group of the ethylene glycol monoacrylate reacts with a second molecule of methyl acrylate through the same mechanism to yield this compound.

Quantitative Data for Transesterification

| Parameter | Value | Catalyst | Inhibitor | Yield | Reference |

| Molar Ratio (Methyl Methacrylate (B99206):Ethylene Glycol) | 3.5-6.5:1 | Alkali metal salt & Alkaline-earth metal oxide/hydroxide | Composite inhibitor | - | |

| Catalyst Loading | 0.1-5.0% of total raw material mass | Alkali metal salt & Alkaline-earth metal oxide/hydroxide | Composite inhibitor | - | |

| Inhibitor Loading | 0.05-0.5% of total raw material mass | Alkali metal salt & Alkaline-earth metal oxide/hydroxide | Composite inhibitor | - | [4] |

| Catalyst System | Lithium amide (LiNH₂) and Lithium chloride (LiCl) | - | - | High purity | [5] |

| Molar Ratio (Diethylene Glycol:Methyl Acrylate) | 1:6 | Dibutyltin dilaurate | Air and Hydroxyanisole | >90% | [6] |

Experimental Protocol: Transesterification

This protocol is a generalized procedure based on patent literature for the synthesis of ethylene glycol dimethacrylate[5].

Materials:

-

Ethylene glycol

-

Methyl methacrylate

-

Lithium amide (LiNH₂)

-

Lithium chloride (LiCl)

-

Polymerization inhibitor (e.g., 4-methoxyphenol)

Equipment:

-

Reaction vessel with a stirrer, thermometer, and distillation column

-

Heating mantle

Procedure:

-

Charge the reaction vessel with ethylene glycol, methyl methacrylate, the lithium amide and lithium chloride catalyst combination, and a polymerization inhibitor.

-

Heat the reaction mixture to boiling while stirring.

-

The methanol formed during the reaction is removed by distillation, potentially as an azeotrope with methyl methacrylate.[5] This removal of the byproduct drives the reaction to completion.

-

The reaction progress can be monitored by tracking the amount of methanol distilled or by analytical techniques such as gas chromatography.

-

Once the reaction is complete, the excess methyl methacrylate can be removed by distillation.

-

The crude product is then purified, which may involve filtration to remove the catalyst and subsequent vacuum distillation.

General Experimental Workflow

Caption: A generalized workflow for the synthesis and purification of EGDA.

Conclusion

The synthesis of this compound can be effectively achieved through both direct esterification and transesterification routes. The choice of method may depend on the availability of starting materials, desired purity, and scale of the reaction. Direct esterification is a classic and robust method, while transesterification can offer milder reaction conditions and alternative purification strategies. The provided protocols and quantitative data serve as a valuable resource for researchers to tailor the synthesis of EGDA for their specific applications in drug development, materials science, and beyond. Careful control of reaction parameters, including temperature, catalyst, and inhibitor concentrations, is crucial for achieving high yields and purity.

References

- 1. ikm.org.my [ikm.org.my]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. CN101514158B - Preparation method of ethylene glycol dimethacrylate - Google Patents [patents.google.com]

- 5. US20130172598A1 - Method for producing ethylene glycol dimethacrylate - Google Patents [patents.google.com]

- 6. Study on the Synthesis of Diethylene Glycol Di(meth )acrylate by Transesterification [cn-pci.com]

A Technical Guide to Ethylene Glycol Diacrylate and its Derivatives for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Ethylene Glycol Diacrylate (EGDA) and its polymeric form, Poly(ethylene glycol) Diacrylate (PEGDA), for research applications. This document outlines commercially available suppliers, key technical data, experimental protocols for hydrogel formation, and the underlying cellular interaction mechanisms.

Commercial Suppliers and Product Specifications

A variety of commercial suppliers offer EGDA and PEGDA for research purposes. These products are available in a range of molecular weights and purity levels to suit diverse experimental needs. Below is a summary of representative products from prominent suppliers.

| Supplier | Product Name | Molecular Weight ( g/mol ) | Purity/Grade | Inhibitor | CAS Number |

| Sigma-Aldrich | This compound | 170.16 | 90%, technical grade | - | 2274-11-5 |

| Di(ethylene glycol) diacrylate | 214.22 | 75%, technical grade | - | 4074-88-8 | |

| Poly(ethylene glycol) diacrylate | average Mn 6,000 | - | ≤1500 ppm MEHQ | 26570-48-9 | |

| Ethylene glycol dimethacrylate | 198.22 | 98% | 90-110 ppm MEHQ | 97-90-5[1] | |

| Polysciences, Inc. | This compound (EGDA) | 170.2 | ≥ 95.0% | ~ 100 ppm MEHQ | -[2] |

| Poly(ethylene glycol) diacrylate (PEGDA 400) | PEG Block= 400 | - | ~500ppm MEHQ | 26570-48-9[3] | |

| Poly(ethylene glycol) diacrylate [MW 1,000] | 1,000 | - | - | -[4] | |

| Poly(ethylene glycol) (n) diacrylate | PEG Block= 200 | - | 750ppm MEHQ | 26570-48-9[5] | |

| Poly(ethylene glycol) diacrylate, MW 4,000 | PEG Block = 4,000 | - | - | 26570-48-9[6] | |

| Poly(ethylene glycol) diacrylate, MW 20000 (PEGDA 20K) | ~20,000 | - | - | -[7] | |

| Kyfora Bio | This compound (EGDA) | - | - | - | -[8] |

| Other Suppliers | This compound | 198.22 | 97-98% (GC) | - | -[9] |

Experimental Protocols

EGDA and PEGDA are versatile monomers and crosslinkers widely used in the synthesis of hydrogels for various biomedical applications, including drug delivery and tissue engineering. The following sections provide representative experimental protocols for hydrogel preparation.

PEGDA Hydrogel Synthesis for 3D Cell Culture

This protocol describes the fabrication of PEGDA hydrogels, which are commonly used as scaffolds for three-dimensional cell culture due to their biocompatibility and tunable mechanical properties.

Materials:

-

Poly(ethylene glycol) diacrylate (PEGDA) of desired molecular weight

-

Photoinitiator (e.g., 2-hydroxy-2-methyl-1-phenyl-propan-1-one, LAP)

-

Phosphate-buffered saline (PBS) or cell culture medium

-

Cell suspension

Procedure:

-

Prepare Pre-polymer Solution: Dissolve PEGDA in PBS or cell culture medium to the desired concentration (e.g., 10-20% w/v).

-

Add Photoinitiator: Add the photoinitiator to the pre-polymer solution at a suitable concentration (e.g., 0.05-0.5% w/v) and ensure complete dissolution.

-

Incorporate Cells: Gently mix the cell suspension with the pre-polymer/photoinitiator solution.

-

Photopolymerization: Expose the cell-laden solution to UV light (typically 365 nm) for a specific duration to initiate crosslinking and hydrogel formation. The exposure time will depend on the photoinitiator concentration, light intensity, and desired hydrogel stiffness.

-

Post-polymerization Culture: After polymerization, wash the hydrogels with fresh culture medium and maintain them in a standard cell culture incubator.

Cellular Interaction and Signaling Pathways

The biocompatibility and bioactivity of EGDA/PEGDA-based materials are critical for their application in drug delivery and tissue engineering. While PEG itself is relatively bio-inert, the incorporation of cell-adhesive ligands, such as the RGD (Arginine-Glycine-Aspartic acid) peptide, can significantly enhance cellular interaction.

Integrin-Mediated Cell Adhesion

The RGD peptide sequence is a well-known ligand for integrin receptors on the cell surface. When RGD is incorporated into a PEGDA hydrogel, it facilitates cell adhesion through the binding of integrins. This interaction triggers a cascade of intracellular signaling events that influence cell behavior, including spreading, proliferation, and differentiation. A key pathway activated is the Focal Adhesion Kinase (FAK) signaling cascade.

Mechanism of Action:

-

Integrin Binding: The RGD ligand on the hydrogel surface binds to specific integrin heterodimers (e.g., αvβ3) on the cell membrane.

-

FAK Activation: This binding leads to the clustering of integrins and the recruitment and autophosphorylation of FAK at tyrosine 397 (Y397).

-

Downstream Signaling: Phosphorylated FAK acts as a docking site for other signaling proteins, such as Src family kinases and PI3K. This initiates downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which regulate various cellular functions.

References

- 1. scientificlabs.co.uk [scientificlabs.co.uk]

- 2. polysciences.com [polysciences.com]

- 3. polysciences.com [polysciences.com]

- 4. polysciences.com [polysciences.com]

- 5. polysciences.com [polysciences.com]

- 6. polysciences.com [polysciences.com]

- 7. 26280-1 | Poly(ethylene glycol) diacrylate, MW 20000 (PEGDA 20K) [26 [clinisciences.com]

- 8. kyforabio.com [kyforabio.com]

- 9. This compound at Best Price, Analytical Standard for Polymer Production [nacchemical.com]

A Technical Guide to the Stability and Storage of Ethylene Glycol Diacrylate (EGDA)

Introduction

Ethylene glycol diacrylate (EGDA) is a difunctional monomer widely utilized as a critical crosslinking agent in polymerization processes.[1] Its ability to form robust, crosslinked polymer networks upon initiation makes it indispensable in the synthesis of materials for coatings, adhesives, and 3D printing.[1] Notably, EGDA is the foundational monomer for producing poly(ethylene glycol) diacrylate (PEGDA) hydrogels, a class of polymers highly valued in biomedical fields for applications such as drug delivery and tissue engineering due to their biocompatibility and tunable properties.[1][2][3] However, the inherent reactivity of EGDA's two acrylate (B77674) groups presents significant challenges related to its chemical stability and storage. Uncontrolled polymerization and degradation can compromise material integrity, experimental reproducibility, and safety.

This technical guide provides an in-depth overview of the stability profile of this compound, detailing recommended storage and handling conditions. It is intended for researchers, scientists, and drug development professionals who work with this versatile but sensitive compound.

Chemical Stability of this compound

The stability of EGDA is primarily influenced by its propensity for spontaneous polymerization and its susceptibility to hydrolysis.

Spontaneous Polymerization

The most significant stability concern for EGDA is its tendency to undergo spontaneous free-radical polymerization.[4] The two terminal acrylate groups are highly reactive and can form a crosslinked polymer network, often accompanied by a significant release of heat (exotherm).[4]

Initiators of Polymerization:

-

Heat: Elevated temperatures can initiate polymerization.[4][5] Rapid and violent polymerization is possible at temperatures above 32°C.[4]

-

Light: Exposure to direct sunlight or UV radiation can trigger polymerization.[4][5][6][7]

-

Chemical Contaminants: Contamination with free-radical initiators, peroxides, persulfates, oxidizing agents, iron, rust, strong acids, or strong bases can cause rapid, and potentially explosive, polymerization.[4]

To counteract this, EGDA is typically supplied with a polymerization inhibitor, such as hydroquinone (B1673460) monomethyl ether (MEHQ).[4] The efficacy of this inhibitor is dependent on the presence of dissolved oxygen.[4][8] Therefore, storing EGDA under a completely inert atmosphere (like pure nitrogen) can deactivate the inhibitor and promote polymerization.[8]

Hydrolytic Degradation

The ester linkages within the EGDA molecule are susceptible to hydrolysis, a process where water molecules break the bonds.[9][10] This degradation pathway is particularly relevant for the resulting PEGDA hydrogels when used in aqueous or biological environments.[11]

-

Mechanism: Hydrolysis cleaves the ester bonds, leading to the formation of oligo(ethylene glycol) and acrylic acid oligomers.[12]

-

Catalysis: The rate of hydrolysis is significantly accelerated in alkaline (high pH) conditions.[11]

-

Relevance: While the poly(ether) backbone of PEGDA is hydrolytically stable, the degradation of the acrylate ester end groups is a primary mechanism of breakdown for PEGDA hydrogels in vivo.[11][12]

Chemical Incompatibility

EGDA is incompatible with a range of substances that can either catalyze polymerization or react in a hazardous manner. It is crucial to avoid contact with:

-

Strong acids and strong bases[13]

-

Strong oxidizing agents (e.g., nitrates, peroxides)[4][5][13]

-

Strong reducing agents[5]

Recommended Storage and Handling Conditions

Proper storage is critical to maintain the quality and safety of EGDA. The primary goals are to prevent spontaneous polymerization and minimize degradation.

Storage Recommendations

A summary of optimal storage conditions is provided in the table below.

| Parameter | Recommendation | Rationale & Details |

| Temperature | Store in a cool, dry place.[6] Recommended storage is below 38°C (100°F).[4][8] Refrigeration at ~4°C or -20°C may also be advised.[13] | To prevent heat-induced polymerization. Rapid polymerization can occur above 32°C.[4] |

| Light Exposure | Protect from direct sunlight and UV light.[4][6][7] | Light acts as an initiator for free-radical polymerization.[5] |

| Container | Store in original, tightly sealed containers.[4][8] Containers should be properly labeled with hazard warnings.[6] | To prevent contamination and exposure to moisture. |

| Atmosphere | Do not overfill containers; maintain a free headspace above the product.[4][8] | Dissolved oxygen is necessary for common polymerization inhibitors to function effectively. Blanketing with an oxygen-free gas will deactivate the stabilizer.[8] |

| Inhibitor Level | Monitor the stabilizing inhibitor content and dissolved oxygen levels as per the manufacturer's recommendations.[4] | To ensure the prevention of spontaneous polymerization during the intended shelf life. |

Handling Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields or chemical goggles, nitrile rubber gloves, and protective clothing.[4][6]

-

Ventilation: Use in a well-ventilated area to avoid the accumulation and inhalation of vapors.[6]

-

Skin Contact: Avoid all personal contact.[4] If skin contact occurs, wipe the material off immediately and wash the area thoroughly.[4] Do not allow clothing wet with the material to remain in contact with the skin.[4]

-

Heating: If the monomer is too viscous for transfer, it can be heated to a maximum of 60°C (140°F) for no longer than 24 hours.[4]

Factors Influencing EGDA Stability

The stability of EGDA is a balance between factors that promote its integrity and those that accelerate its degradation or polymerization.

| Factors Promoting Stability | Factors Accelerating Degradation / Polymerization |

| Storage below 38°C[4][8] | Temperatures above 32°C[4] |

| Presence of an effective polymerization inhibitor (e.g., MEHQ)[4] | Exposure to sunlight or UV radiation[4][6] |

| Presence of dissolved oxygen (for inhibitor function)[4][8] | Contamination with radical initiators, peroxides, acids, bases, or metals (iron, rust)[4] |

| Storage in opaque, tightly sealed containers[4][6] | Storage beyond the recommended expiration date[4] |

| Neutral pH conditions | High pH (alkaline) conditions (accelerates hydrolysis)[11] |

Experimental Analysis of Stability